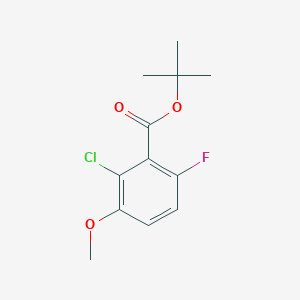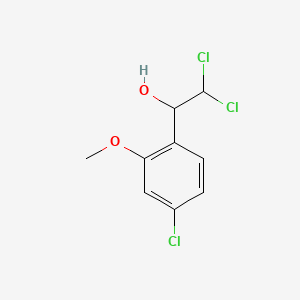
2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H9Cl3O2. This compound is characterized by the presence of two chlorine atoms attached to the same carbon atom, a chloro group, and a methoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-methoxybenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. This reaction proceeds through the formation of a dichlorocarbene intermediate, which then reacts with the aldehyde to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-1-(4-methylphenyl)ethanol
- 2,2-Dichloro-1-(4-chlorophenyl)ethanol
- 2,2-Dichloro-1-(4-methoxyphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(4-chloro-2-methoxyphenyl)ethanol is unique due to the presence of both chloro and methoxy groups on the benzene ring, which can influence its reactivity and interactions. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Propiedades
Fórmula molecular |
C9H9Cl3O2 |
|---|---|
Peso molecular |
255.5 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(4-chloro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H9Cl3O2/c1-14-7-4-5(10)2-3-6(7)8(13)9(11)12/h2-4,8-9,13H,1H3 |
Clave InChI |
CORRCAFZDLXCMJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)Cl)C(C(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-2,3,3a,4,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-6-one;hydrochloride](/img/structure/B14019572.png)
![(2R,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1S)-1-[(2S,4R,5R,6R)-5-hydroxy-4-(methoxymethoxy)-6-methyloxan-2-yl]oxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one](/img/structure/B14019579.png)
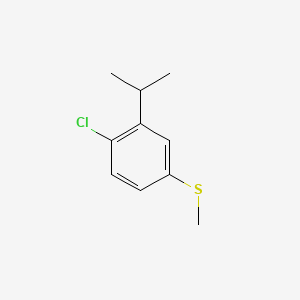
![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14019601.png)
![1-[2-[(6-Chloro-2-methoxy-acridin-9-yl)amino]ethylamino]propan-2-ol](/img/structure/B14019609.png)

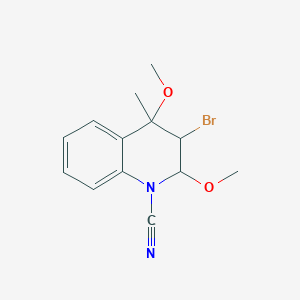

![Benzenamine,N-[(3-chlorophenyl)methylene]-4-methyl-](/img/structure/B14019627.png)
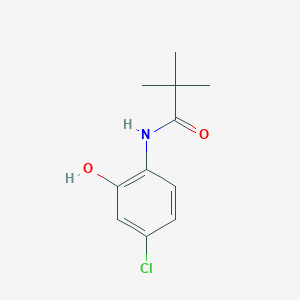
![Tert-butyl 1,3a,4,6,7,7a-hexahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14019641.png)

